molecular formula C12H20N4O B1481961 (1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098120-59-1

(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No. B1481961
M. Wt: 236.31 g/mol
InChI Key: JFKMLGGZEOFSHJ-UHFFFAOYSA-N
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Description

The compound “(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol” is a complex organic molecule that contains a cyclopentyl group, a pyrrolidine ring, a 1,2,3-triazole ring, and a methanol group . It belongs to the class of pyrrolidines, which are compounds containing a pyrrolidine ring, a five-membered saturated ring with one nitrogen atom and four carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It has a pyrrolidine ring (a five-membered ring with one nitrogen and four carbon atoms) attached to a cyclopentyl group (a five-membered ring of carbon atoms). Attached to the pyrrolidine ring is a 1,2,3-triazole ring (a five-membered ring with two nitrogen atoms and three carbon atoms), and a methanol group is attached to the 4-position of the triazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the conditions under which it’s studied. Some general properties can be inferred from its structure: it’s likely to be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Scientific Research Applications

Catalyst Applications

(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol and its derivatives have been extensively studied for their catalytic properties. Ozcubukcu, Ozkal, Jimeno, and Pericàs (2009) synthesized a new tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand that forms a stable complex with CuCl, catalyzing Huisgen 1,3-dipolar cycloaddition efficiently. This catalyst operates well under neat conditions or on water, with low catalyst loadings and short reaction times at room temperature, displaying compatibility with free amino groups, making it an outstanding catalyst for CuAAC reactions (Ozcubukcu et al., 2009). Furthermore, Etayo, Ayats, and Pericàs (2016) reported that tris(1,2,3-triazol-4-yl)methanols and derivatives, belonging to the same chemical family, have emerged as a valuable subclass of C3-symmetric tripodal ligands for transition metal-mediated reactions, including homogeneous and heterogenized catalytic systems (Etayo, Ayats, & Pericàs, 2016).

Corrosion Inhibition

In the field of corrosion science, triazole derivatives, closely related to the compound , have been studied as corrosion inhibitors. Ma, Qi, He, Tang, and Lu (2017) investigated the effectiveness of (1-Benzyl-1H-1,2,3-triazole-4-yl)methanol (BTM) and its derivatives as corrosion inhibitors for mild steel in acidic medium, highlighting their strong interaction with the mild steel surface, leading to substantial inhibition efficiency (Ma, Qi, He, Tang, & Lu, 2017).

Synthesis and Structural Studies

The structural aspects and synthetic applications of (1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol derivatives have also been a focus. Anderson, Elliott, McAdam, Gordon, and Crowley (2013) conducted a systematic synthetic, spectroscopic, and computational study on fac-Re(CO)3Cl complexes of inverse pyridyl-1,2,3-triazole ligands, which are structurally related to the compound , revealing insights into their electronic properties and potential applications in material science (Anderson et al., 2013).

properties

IUPAC Name

[1-(1-cyclopentylpyrrolidin-3-yl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c17-9-10-7-16(14-13-10)12-5-6-15(8-12)11-3-1-2-4-11/h7,11-12,17H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFKMLGGZEOFSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(C2)N3C=C(N=N3)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 3
(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 4
(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 5
(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 6
(1-(1-cyclopentylpyrrolidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol

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